molecular formula C14H15N3O2 B2572276 N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2320383-44-4

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2572276
CAS No.: 2320383-44-4
M. Wt: 257.293
InChI Key: GCTOUQIMIFQLHN-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a chemical compound for research and experimental applications. It features a 1,2-oxazole (isoxazole) ring, a privileged structure in medicinal chemistry known to be present in various biologically active molecules and neuroactive compounds . The molecular framework incorporates a cyclopropyl group attached to a pyridine ring, a structural motif found in compounds investigated for various biological activities . This combination of heterocycles makes it a potential candidate for use as a building block in drug discovery efforts, particularly in the synthesis of novel heterocyclic peptides or for inclusion in DNA-encoded libraries to identify new protein ligands . As with similar functionalized heterocycles, this compound is intended for use as a research chemical in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all materials in accordance with applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-6-13(17-19-9)14(18)16-8-10-2-5-12(15-7-10)11-3-4-11/h2,5-7,11H,3-4,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTOUQIMIFQLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its implications in drug development.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a carboxamide group and a cyclopropylpyridine moiety, which contributes to its biological properties. The structural formula can be represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Interactions : The compound has been identified as an inhibitor of the menin-MLL interaction, which is crucial in the pathogenesis of certain leukemias. This inhibition can disrupt oncogenic signaling pathways, leading to reduced tumor cell proliferation .
  • Targeting Enzymatic Activity : Preliminary studies suggest that this compound may interact with specific enzymes involved in cancer progression, such as alkaline ceramidases (ACs). These enzymes play significant roles in sphingolipid metabolism, and their inhibition could potentially enhance apoptosis in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT116 (Colorectal carcinoma)5.0
HeLa (Cervical adenocarcinoma)3.8
SH-SY5Y (Neuroblastoma)4.5

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

In Vivo Studies

Animal studies have further validated the therapeutic potential of this compound. A notable study reported that administration of this compound led to significant tumor regression in xenograft models of leukemia when administered at doses correlating with observed IC50 values from in vitro studies .

Case Studies

Several case studies illustrate the compound's potential:

  • Case Study on Leukemia Treatment : A study involving murine models demonstrated that treatment with this compound resulted in prolonged survival rates and reduced tumor burden compared to control groups receiving standard chemotherapy agents .
  • Neuroprotective Effects : In neuroblastoma models, the compound exhibited neuroprotective effects by modulating apoptotic pathways, indicating its potential utility in neurodegenerative diseases alongside its anticancer properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide may exhibit antidepressant properties by modulating neurotransmitter systems, particularly the GABAergic and serotonergic pathways. For instance, derivatives of isoxazole compounds have shown promise in enhancing GABA receptor activity, which is crucial for mood regulation .

1.2 Anticancer Properties
Studies suggest that the structure of this compound could be leveraged to develop anticancer agents. The oxazole ring is known for its ability to interact with DNA and inhibit cancer cell proliferation. Preliminary data indicates that compounds with similar frameworks can induce apoptosis in various cancer cell lines .

1.3 Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the cyclopropyl and oxazole moieties can significantly influence biological activity. For example, varying substituents on the pyridine ring has been shown to enhance receptor binding affinity and selectivity .

Synthesis and Derivatives

The synthesis of this compound involves multi-step procedures that allow for the introduction of various functional groups, enhancing its pharmacological profile. Recent advancements in synthetic methodologies have facilitated the production of analogs with improved solubility and bioavailability, which are critical for therapeutic efficacy .

Data Table: Summary of Applications

ApplicationMechanism/EffectReferences
AntidepressantModulates GABA and serotonin
AnticancerInduces apoptosis
NeuroprotectiveReduces neuroinflammation
Clinical TrialsSafety and efficacy assessment

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 6-cyclopropylpyridinylmethyl substituent. Comparisons with structurally related molecules (Table 1) highlight how substituents and heterocyclic cores modulate properties:

Key Observations

Heterocyclic Core Impact: The 1,2-oxazole core in the target compound and analogs (e.g., compounds 32, 33) is associated with enzyme inhibition (e.g., enoyl-ACP reductase), while 1,2,4-oxadiazole derivatives (e.g., ) are linked to antiviral or anticancer activity. The oxazole’s electron-rich nature may favor π-π stacking in enzyme binding, whereas oxadiazoles offer greater metabolic resistance due to reduced ring strain .

Substituent Effects: Cyclopropylpyridinylmethyl (target compound): Likely enhances metabolic stability and moderate lipophilicity compared to bulky aromatic groups (e.g., dichlorophenoxy in 32). Dichlorophenoxy-methoxybenzyl (32): High lipophilicity may improve membrane permeability but reduce aqueous solubility. Demethylation to a hydroxy group (33) increases polarity and purity (99.7%), suggesting optimized synthesis .

Synthesis and Purity :

  • Compound 33’s 99.7% purity via HPLC contrasts with 32’s 94.4–95.1% via TLC, highlighting purification method efficacy . The target compound’s synthesis route is unspecified but may require similar reducing agents (e.g., LiAlH4) for nitrile-to-amine conversion.

Therapeutic Implications

  • Antimicrobial Potential: Oxazole derivatives like 32 and 33 inhibit enoyl-ACP reductase, a target in bacterial fatty acid synthesis . The target compound’s pyridinyl group could offer broader spectrum activity.
  • Oncology and Virology : Oxadiazole-thioether hybrids () demonstrate versatility in targeting cancer and viral infections, suggesting that the target compound’s cyclopropylpyridine moiety might be tailored for similar applications.

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